4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide is a chemical compound known for its unique structure and properties It is a Schiff base derivative, which is formed by the condensation of an amine with an aldehyde or ketone
Vorbereitungsmethoden
The synthesis of 4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 4-aminobenzenesulfonamide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Analyse Chemischer Reaktionen
4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Biology: The compound has shown promise as an antimicrobial agent, exhibiting activity against various bacterial strains.
Medicine: Due to its ability to inhibit certain enzymes, this compound is being explored as a potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of 4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. In anticancer applications, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide include other Schiff base derivatives and sulfonamide compounds. Some examples are:
- 4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide
- 4-{[(E)-(4-methoxy-1-naphthyl)methylidene]amino}benzenesulfonamide
- 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-N-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)benzenesulfonamide
These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties .
Eigenschaften
Molekularformel |
C18H16N2O3S |
---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
4-[(4-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O3S/c1-23-18-11-6-13(16-4-2-3-5-17(16)18)12-20-14-7-9-15(10-8-14)24(19,21)22/h2-12H,1H3,(H2,19,21,22) |
InChI-Schlüssel |
QGYULOBIRFVFOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.